3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride
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Overview
Description
3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C4H7ClN4O2S. It is known for its unique properties and wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid+Thionyl chloride→3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide
- 3-(1H-Tetrazol-1-yl)propane-1-sulfonic acid
- 3-(1H-Tetrazol-1-yl)propane-1-sulfonate esters
Uniqueness
3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and other scientific research fields .
Properties
IUPAC Name |
3-(tetrazol-1-yl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWYQNOZMNHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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